

(-)-SHIN2 solubility and stability issues

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Compound of Interest

Compound Name: (-)-SHIN2

Cat. No.: B12393324

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Technical Support Center: (-)-SHIN2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHMT inhibitor, (-)-SHIN2.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and use of (-)-SHIN2 in experimental settings.

Solubility Issues

Proper dissolution of (-)-SHIN2 is critical for accurate and reproducible experimental results. The following table addresses common solubility problems.

Issue	Potential Cause(s)	Recommended Solution(s)
Difficulty Dissolving (-)SHIN2 Powder	1. Inappropriate solvent.2. Low-quality or hydrated solvent.3. Insufficient agitation.	1. Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent.[1]2. Use a freshly opened bottle of hygroscopic DMSO to minimize water content, which can affect solubility.[2]3. Vortex the solution and use ultrasonication to aid dissolution.[2]
Precipitation of (-)SHIN2 in Stock Solution Upon Storage	1. Improper storage temperature.2. Freeze-thaw cycles.	1. Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3]2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Crystallization or Precipitation in Cell Culture Media	1. Exceeding the solubility limit of (-)SHIN2 in the aqueous media.2. Interaction with media components.3. Temperature or pH shifts.	1. Ensure the final concentration of DMSO in the cell culture media is low (typically $\leq 0.1\%$) to maintain the solubility of (-)SHIN2 and minimize solvent toxicity.2. Prepare fresh dilutions of (-)SHIN2 in pre-warmed (37°C) cell culture media immediately before use.3. Perform a solubility test by preparing serial dilutions of the (-)SHIN2 stock in your specific cell culture media and observing for any precipitation over the duration of your experiment.

Stability Issues

While specific degradation kinetics for **(-)-SHIN2** are not extensively published, the following general guidelines can help mitigate stability concerns.

Issue	Potential Cause(s)	Recommended Solution(s)
Potential Degradation of (-)-SHIN2 in Solution	1. Prolonged storage in solution at room temperature.2. Exposure to light or harsh chemical conditions.	1. Prepare fresh working solutions from a frozen stock for each experiment.2. Store stock solutions protected from light.3. Avoid exposing (-)-SHIN2 solutions to strong acids, bases, or oxidizing agents.
Loss of Activity Over Time	1. Degradation of the compound.2. Improper storage.	1. Follow the recommended storage conditions for both solid (-)-SHIN2 and stock solutions (see table below).2. If a loss of activity is suspected, it is recommended to use a fresh vial of the compound.

Experimental Protocols

This section provides a detailed methodology for the preparation of **(-)-SHIN2** solutions for in vitro experiments.

Preparation of (-)-SHIN2 Stock Solution (10 mM in DMSO)

- Materials:
 - **(-)-SHIN2** powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes

- Vortex mixer
- Ultrasonic water bath
- Procedure:
 1. Equilibrate the vial of **(-)-SHIN2** powder to room temperature before opening to prevent condensation.
 2. Weigh the desired amount of **(-)-SHIN2** powder in a sterile microcentrifuge tube.
 3. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
 4. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
 5. If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
 6. Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
 7. Store the aliquots at -20°C or -80°C.

Data Presentation

The following tables summarize key quantitative data for **(-)-SHIN2**.

Solubility Data

Solvent	Concentration	Notes
DMSO	100 mg/mL (246.01 mM)	Requires ultrasonication; use of newly opened, hygroscopic DMSO is recommended. [2]

Storage Conditions

Form	Temperature	Duration
Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	6 months
-20°C	1 month	

Frequently Asked Questions (FAQs)

Q1: What is **(-)-SHIN2** and what is its mechanism of action?

A1: **(-)-SHIN2** is the inactive enantiomer of **(+)-SHIN2**, a potent inhibitor of serine hydroxymethyltransferase (SHMT), particularly the mitochondrial isoform SHMT2.^[4] SHMT2 is a key enzyme in one-carbon metabolism, catalyzing the conversion of serine to glycine and providing one-carbon units for the synthesis of nucleotides and other essential biomolecules.^[5] By inhibiting SHMT2, **(+)-SHIN2** disrupts these metabolic pathways, leading to an anti-proliferative effect in cancer cells.

Q2: My **(-)-SHIN2** solution in DMSO appears cloudy or has crystals after thawing. What should I do?

A2: This may be due to the compound precipitating out of solution at lower temperatures. Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. If the precipitate persists, brief sonication may be helpful. To prevent this, ensure you are using anhydrous DMSO and consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.

Q3: What is the recommended final concentration of DMSO in my cell culture experiments?

A3: It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced cytotoxicity and to ensure the compound remains in solution. The exact tolerance will depend on the cell line being used.

Q4: How should I prepare **(-)-SHIN2** for in vivo studies?

A4: For in vivo studies with the active enantiomer, (+)SHIN2, a common formulation is a solution of 20 mg/mL in a 20% 2-hydroxypropyl- β -cyclodextrin solution in water, administered via intraperitoneal (IP) injection.^[6]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key pathways and workflows related to (-)SHIN2.

SHMT2 in One-Carbon Metabolism

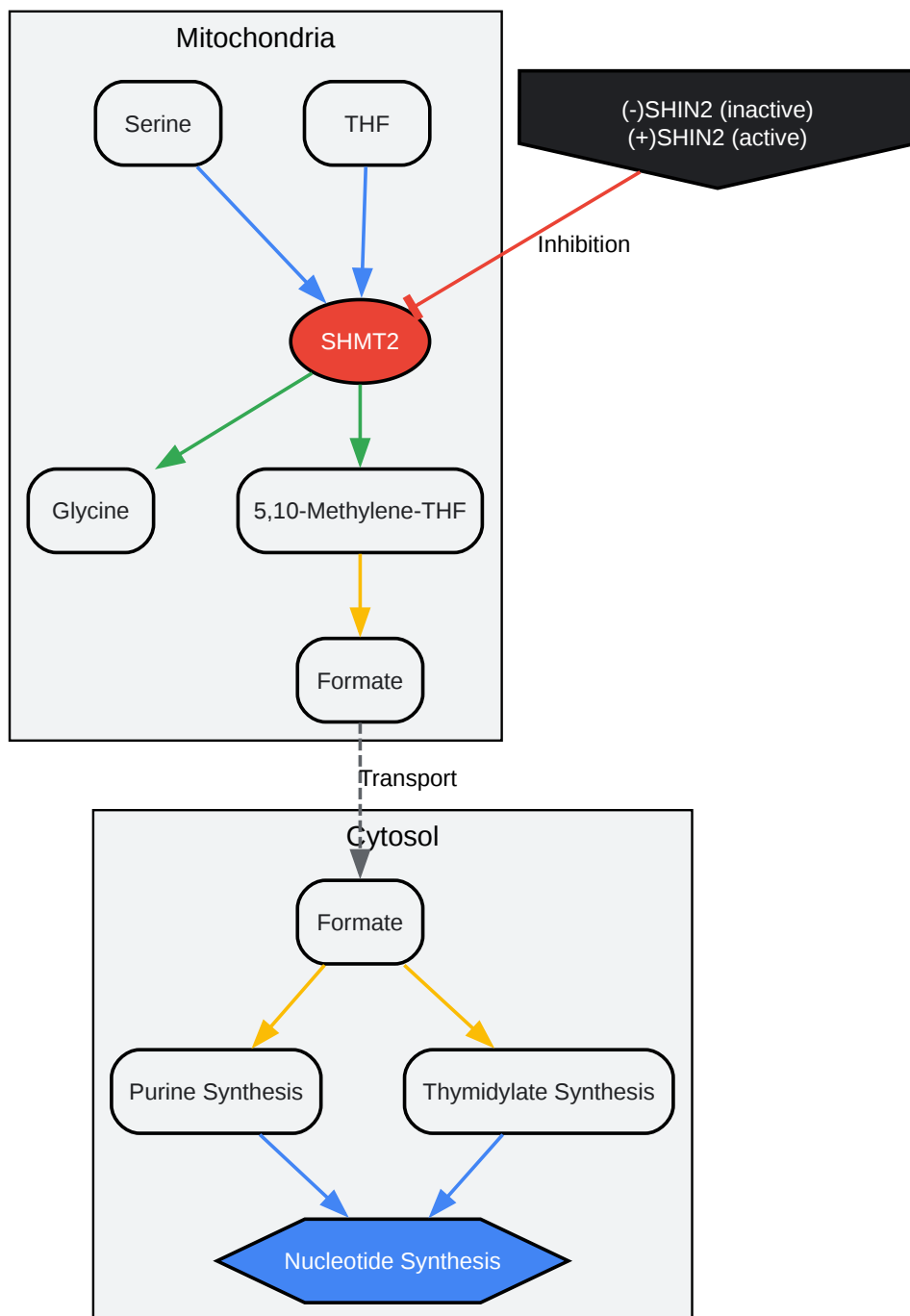
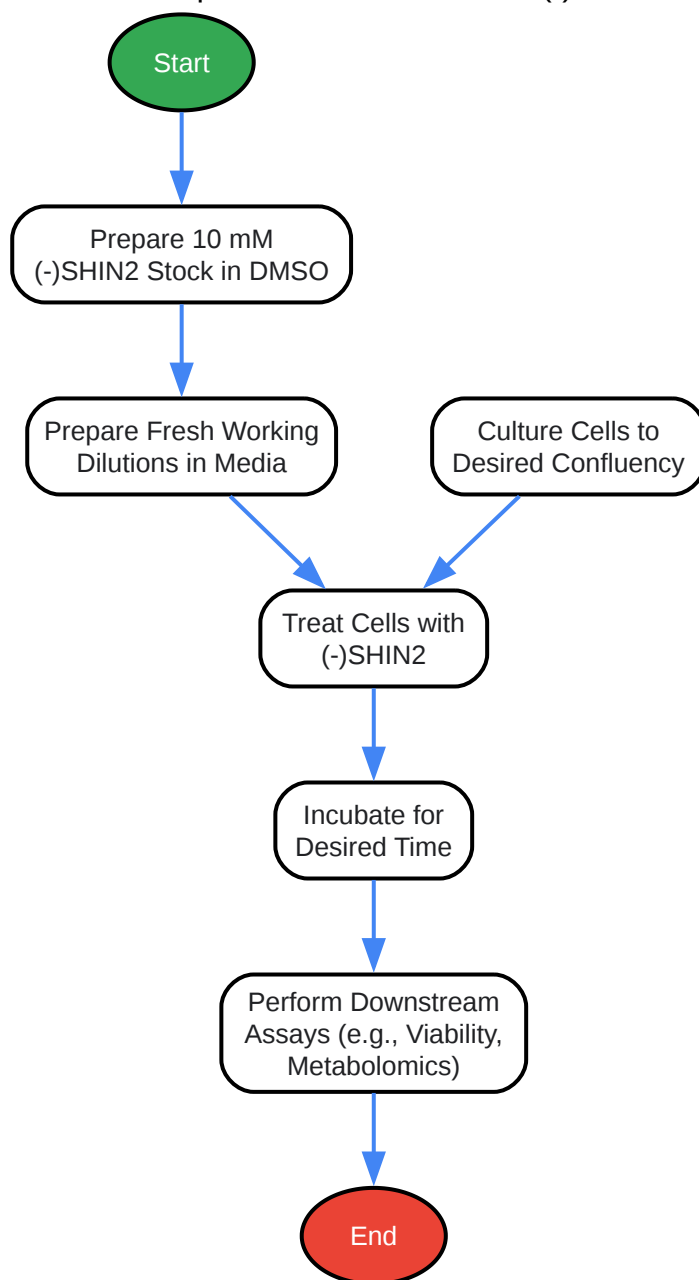
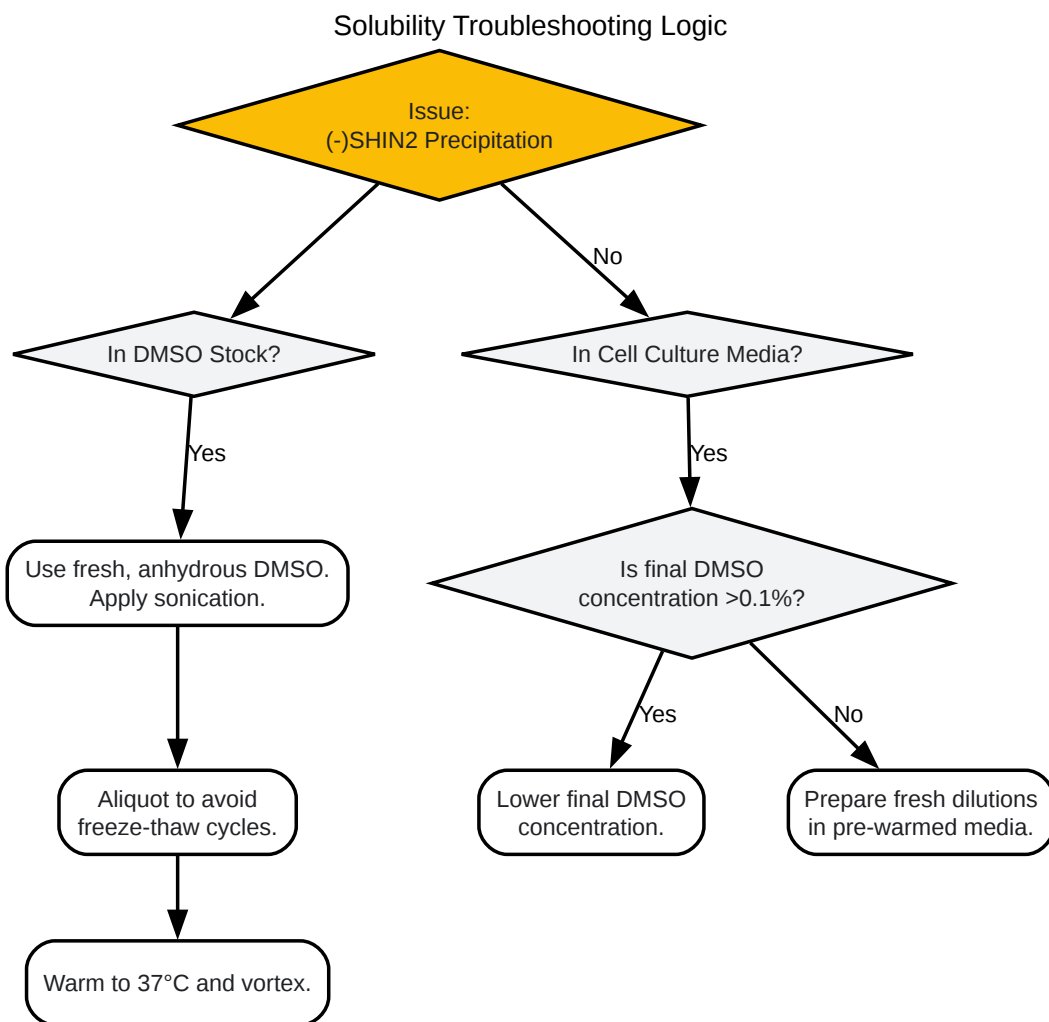
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Diagram 1: Simplified signaling pathway of SHMT2 in one-carbon metabolism and the inhibitory action of SHIN2.

In Vitro Experimental Workflow for (-)SHIN2





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